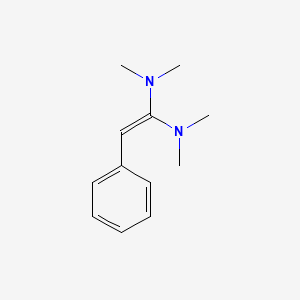![molecular formula C9H11NO4S B14720038 1-[Phenylsulfonyl]-1-nitropropane CAS No. 21272-84-4](/img/structure/B14720038.png)
1-[Phenylsulfonyl]-1-nitropropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[Phenylsulfonyl]-1-nitropropane is an organic compound characterized by the presence of a phenylsulfonyl group and a nitro group attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[Phenylsulfonyl]-1-nitropropane can be synthesized through a multi-step process involving the nitration of a suitable precursor followed by sulfonylation
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-[Phenylsulfonyl]-1-nitropropane undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenylsulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfone derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products:
Reduction: 1-[Phenylsulfonyl]-1-aminopropane.
Substitution: Various substituted phenylsulfonyl derivatives.
Oxidation: Sulfone derivatives.
Scientific Research Applications
1-[Phenylsulfonyl]-1-nitropropane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug development.
Material Science: It can be used in the preparation of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[Phenylsulfonyl]-1-nitropropane involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the phenylsulfonyl group can engage in interactions with nucleophiles. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
1-[Phenylsulfonyl]-2-nitroethane: Similar structure but with an ethane backbone.
1-[Phenylsulfonyl]-1-nitrobutane: Similar structure but with a butane backbone.
Uniqueness: 1-[Phenylsulfonyl]-1-nitropropane is unique due to its specific combination of a phenylsulfonyl group and a nitro group on a propane backbone. This combination imparts distinct chemical properties, making it suitable for specific applications in organic synthesis and medicinal chemistry.
Properties
CAS No. |
21272-84-4 |
|---|---|
Molecular Formula |
C9H11NO4S |
Molecular Weight |
229.26 g/mol |
IUPAC Name |
1-nitropropylsulfonylbenzene |
InChI |
InChI=1S/C9H11NO4S/c1-2-9(10(11)12)15(13,14)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3 |
InChI Key |
XVFBDLIRPLCVCL-UHFFFAOYSA-N |
Canonical SMILES |
CCC([N+](=O)[O-])S(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





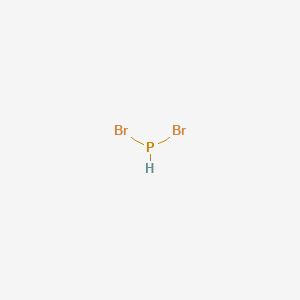
![5-(Benzylsulfanyl)-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B14719983.png)
![Diethyl [2-oxo-2-(10H-phenothiazin-10-YL)ethyl]phosphonate](/img/structure/B14719985.png)

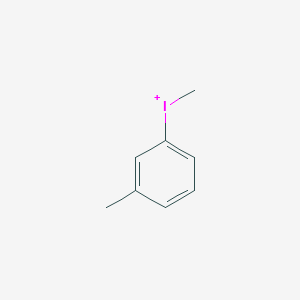
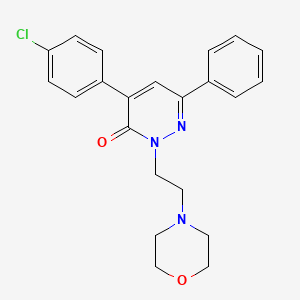

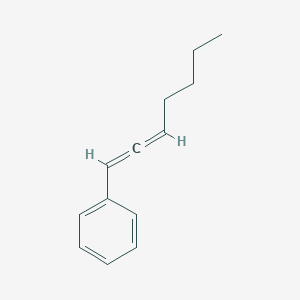
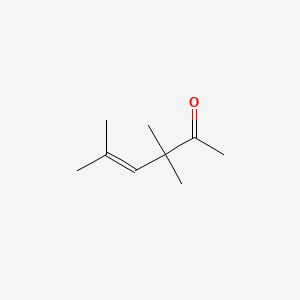
![1-[({4-[(4-Aminophenyl)sulfonyl]phenyl}amino)methyl]urea](/img/structure/B14720032.png)
